molecular formula C13H16O5 B1279813 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid CAS No. 313709-63-6

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

Cat. No. B1279813
M. Wt: 252.26 g/mol
InChI Key: BRTRVSNTDAQAIJ-UHFFFAOYSA-N
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Description

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a chemical compound that can be considered a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is substituted with a 2-(tert-butoxy)-2-oxoethoxy group. This modification introduces tert-butoxy and oxoethoxy functionalities, which could potentially affect the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid involves selective functionalization and protection strategies. For instance, a practical synthesis method has been developed for a dipeptide mimetic that includes the regioselective functionalization of ring nitrogens and an amino group, which could be analogous to the synthesis of the tert-butoxy benzoic acid derivative . Additionally, selective para metalation of unprotected methoxy benzoic acids with n-butyl lithium–potassium tert-butoxide has been reported, which could be relevant for the synthesis of the tert-butoxy benzoic acid derivative by targeting the para position relative to the carboxylate group .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can be complex, as demonstrated by the crystal and molecular structures of a related benzodioxaphosphepine derivative. X-ray structural analysis revealed monoclinic crystals with pseudosymmetry and distorted-tetrahedral coordination of phosphorous atoms . This suggests that the tert-butoxy benzoic acid derivative may also exhibit interesting structural features, potentially affecting its intermolecular interactions and stability.

Chemical Reactions Analysis

The chemical reactivity of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid would likely be influenced by the presence of the tert-butoxy and oxoethoxy groups. These groups could participate in various chemical reactions, such as esterification, amidation, or further functionalization. The synthesis methods mentioned earlier provide insights into the types of chemical reactions that could be employed to modify the benzoic acid core and introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can be inferred from studies on benzoic acid and its derivatives. Terahertz spectroscopy has been used to investigate the intermolecular vibrations of benzoic acid derivatives, revealing distinct absorption features and temperature-dependent behavior . These findings suggest that the tert-butoxy benzoic acid derivative may also exhibit unique spectroscopic characteristics, which could be useful for its identification and for studying its intermolecular interactions.

Scientific Research Applications

Crystallography and Magnetism

3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a structurally related compound, has shown unique properties in crystallography and magnetism. It forms chains of nitroxide to aryl CH contacts and exhibits antiferromagnetic properties at lower temperatures. This indicates potential applications in magnetic materials research (Baskett & Lahti, 2005).

Reaction with Phenols

Tert-butoxy radicals, which are closely related to the tert-butoxy group in the compound of interest, react with phenols to form phenoxy radicals. This reaction has been studied for its significance in organic chemistry and potential applications in the synthesis of complex molecules (Das et al., 1981).

Potential Analgesic and Local Anesthetic Applications

Certain derivatives of benzoic and cinnamic acids, including tert-butyl esters, have been synthesized for potential use as analgesics and local anesthetics. These studies suggest possible medical applications for similar compounds (Gringauz, 1970).

Polymerization Studies

The tert-butoxy group has been used in studies of polymerization, particularly in the initiation process. These studies have implications for the development of new polymeric materials (Allen & Bevington, 1961).

Synthesis and Biological Properties

Synthesis studies involving tert-butyl esters of benzoic acid derivatives, including reactions with cephalosporanic acid sulfones, highlight potential for pharmaceutical applications, especially as elastase inhibitors and cytotoxic agents (Grigan et al., 2000).

Molecular Structure Analysis

Studies on the molecular structure and properties of related compounds like 3,5 di tert butyl 4 hydroxy benzoic acid provide insights into the chemical behavior and potential applications of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid in material science and drug design (Mathammal et al., 2016).

Future Directions

While specific future directions for “3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid” are not known, similar compounds are being investigated for their potential in creating new materials and in pharmaceutical applications .

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTRVSNTDAQAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465162
Record name 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

CAS RN

313709-63-6
Record name 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 7-2 (3.6 g, 16 mmol) in DMF (50 mL) was added Cs2CO3 (7.8 g, 238 mmol). After 15 min., tert-butyl bromoacetate (3.2 mL, 35 mmol) was added and the reaction mixture stirred for 20 hrs at ambient temperature. The reaction mixture was diluted with EtOAc and then washed with H2O, and brine, dried (MgSO4), and concentrated to give a yellow oil. The crude yellow oil (5.4 g, 15.8 mmol), 10% Pd/C (500 mg), and EtOAc (100 mL) was stirred under a hydrogen atmosphere (1 atm) for 20 hr. The reaction mixture was then filtered through a celite pad and the filtrate concentrated to give 7-3 as a white solid.
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude yellow oil
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LI Robins, SM Dixon, DK Wilson, MJ Kurth - Bioorganic & medicinal …, 2006 - Elsevier
Aldose reductase (AKR1B1; ALR2; EC 1.1.1.21) is an NADPH-dependent carbonyl reductase which has long been associated with complications resulting from the elevated blood …
Number of citations: 15 www.sciencedirect.com
S Dixon, KT Ziebart, Z He, M Jeddeloh… - Journal of medicinal …, 2006 - ACS Publications
4-Amino-4-deoxychorismate synthase (ADCS) catalyzes the first step in the conversion of chorismate into p-aminobenzoate, which is incorporated into folic acid. We aim to discover …
Number of citations: 29 pubs.acs.org
IJM Arrata - 2017 - etheses.whiterose.ac.uk
De novo design of foldamers is a current challenge in chemical biology. Overcoming it is essential in order to expand the protein toolbox and access “bionic proteins”, ie proteins …
Number of citations: 3 etheses.whiterose.ac.uk
MR Jeddeloh - 2007 - search.proquest.com
Inhibiting enzymes present in microorganisms such as bacteria, fungi, and parasites is a common approach to creating antibiotics and herbicides. Specifically, 4-Amino-4-…
Number of citations: 0 search.proquest.com
KT Ziebart, SM Dixon, B Avila, MH El-Badri… - Journal of medicinal …, 2010 - ACS Publications
Chorismate-utilizing enzymes are attractive antimicrobial drug targets due to their absence in humans and their central role in bacterial survival and virulence. The structural and …
Number of citations: 32 pubs.acs.org
KT Ziebart - 2010 - search.proquest.com
The chorismate-utilizing enzymes 4-amino-4-deoxychorismate synthase (ADCS), isochorismate synthase (IS) and anthranilate synthase (AS) are attractive antimicrobial drug targets. …
Number of citations: 0 search.proquest.com
SM Dixon - 2006 - search.proquest.com
The development of small molecule scaffolding compounds is described. The synthesis of several heterocylic containing scaffolds is detailed both in solution phase and on solid support…
Number of citations: 0 search.proquest.com

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